N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide

Description

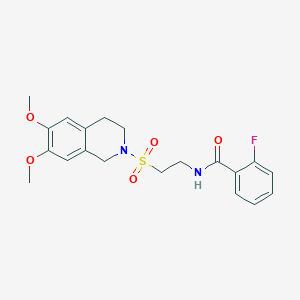

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide is a synthetic compound featuring a 3,4-dihydroisoquinoline core substituted with methoxy groups at positions 6 and 5. The structure includes a sulfonylethyl linker connecting the dihydroisoquinoline moiety to a 2-fluorobenzamide group. The 6,7-dimethoxy substitution on the isoquinoline ring is a recurring motif in compounds designed for enhanced membrane permeability and receptor binding, as seen in structurally related analogs .

Properties

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O5S/c1-27-18-11-14-7-9-23(13-15(14)12-19(18)28-2)29(25,26)10-8-22-20(24)16-5-3-4-6-17(16)21/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSAUJFBSYOMCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide generally involves multiple steps:

Formation of the 6,7-dimethoxy-3,4-dihydroisoquinoline Core: : Starting with a precursor such as 6,7-dimethoxyphthalide, followed by reduction and cyclization.

Sulfonylation: : Reacting the isoquinoline core with a sulfonyl chloride derivative under basic conditions.

Attachment of the Ethyl Linker: : Through an alkylation reaction.

Amidation: : Final coupling with 2-fluorobenzoyl chloride under controlled conditions to form the desired compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yield and purity:

Use of automated reactors for precise temperature and pressure control.

Solvent optimization to enhance reaction rates and simplify purification.

Catalysts and additives to improve efficiency and selectivity of reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidative modifications on the isoquinoline ring.

Reduction: : Potential reduction of the sulfonyl group under specific conditions.

Substitution: : Aromatic substitutions on the fluorobenzamide moiety.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Halogenating agents, nucleophiles.

Major Products

Reactions typically yield modified analogs of the parent compound with altered biological properties, which are often used in further research applications.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. The structure of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide suggests that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of isoquinoline compounds have been shown to exhibit cytotoxic effects against various cancer cells by disrupting cellular processes essential for survival .

1.2 Neuroprotective Effects

The compound's isoquinoline backbone is associated with neuroprotective properties. Research indicates that similar compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of the cholinergic system and inhibition of oxidative stress are potential mechanisms through which this compound may exert its effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the isoquinoline moiety followed by sulfonation and subsequent amide bond formation. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the compound's structure and purity.

Biological Testing and Case Studies

3.1 Pharmacological Studies

Biological testing has demonstrated that compounds with similar structural features to this compound can act as potent inhibitors of various enzymes involved in cancer progression. For example, studies have shown that benzamide derivatives can inhibit RET kinase activity, which is crucial for certain types of cancer therapy .

3.2 Case Studies

A notable case study involved a series of isoquinoline derivatives that were evaluated for their antitumor efficacy in vitro and in vivo. The results indicated significant tumor growth inhibition in xenograft models when treated with these compounds at specific dosages . Additionally, neuroprotective effects were observed in animal models subjected to neurotoxic agents, suggesting a promising avenue for treating neurodegenerative conditions .

Summary Table of Applications

Mechanism of Action

Molecular Targets

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide interacts primarily with certain proteins or enzymes, potentially inhibiting their function through binding at active sites.

Pathways Involved

In biological systems, this compound might influence signaling pathways by modifying enzyme activity, which can lead to downstream effects impacting cell function and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on structural features, biological activity, and applications:

N-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxy-5-iodo-benzamide

- Structural Differences : Replaces the sulfonylethyl linker with a butyl chain and substitutes the 2-fluorobenzamide with a 2,3-dimethoxy-5-iodo-benzamide group.

- Biological Relevance : Radiolabeled ([125I]) versions of this compound are used to study sigma-2 receptor (TMEM97) binding and cellular localization. The iodine substitution enhances detection in imaging studies, while the butyl linker may alter pharmacokinetic properties compared to the shorter ethyl chain in the target compound .

- Key Data: Demonstrated high affinity for sigma-2 receptors in knockout cell studies, with Hoechst 33342 counterstaining validating nuclear exclusion .

N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

- Structural Differences : Retains the sulfonylethyl linker but replaces the 2-fluorobenzamide with a 5-oxopyrrolidine-3-carboxamide group linked to a 3,4-dimethylphenyl ring.

- Biological Relevance : Evaluated for antiviral activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). The pyrrolidine ring and dimethylphenyl substitution may enhance cytotoxicity or target specificity.

- Key Data : Cytotoxicity assays in HEK cells showed moderate toxicity (IC₅₀ = 35.5 µM), suggesting a narrower therapeutic window compared to simpler benzamide derivatives .

Phthalazine Derivatives with Dihydroisoquinoline Moieties

- Example: N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide.

- Structural Differences : Replaces the 2-fluorobenzamide with a phthalazine-carboxamide group.

- Biological Relevance: Designed as P-glycoprotein (P-gp) inhibitors to reverse multidrug resistance in cancer.

- Key Data : Demonstrated potent P-gp inhibition (EC₅₀ < 1 µM in some analogs) but reduced solubility compared to benzamide-based compounds .

GF120918 (Elacridar)

- Structure: N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide.

- Structural Differences : Incorporates a dihydroacridine-carboxamide group instead of 2-fluorobenzamide.

- Biological Relevance : A well-characterized P-gp and breast cancer resistance protein (BCRP) inhibitor. The acridine moiety enhances intercalation into DNA, broadening its mechanism beyond transporter inhibition.

- Key Data : Clinical studies highlight its role in enhancing paclitaxel bioavailability by 2–3 fold, though hepatotoxicity limits its use .

Cyclohexane-Carboxamide Analog

- Structure: (1R,2R)-N-(1-cyanocyclopropyl)-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]cyclohexanecarboxamide.

- Structural Differences: Replaces the sulfonylethyl linker with a cyclohexanecarboxamide group and adds a cyanocyclopropyl substituent.

- Biological Relevance: Designed as a soluble isostere for central nervous system (CNS) targets. The cyclohexane ring improves metabolic stability, while the cyanocyclopropyl group enhances blood-brain barrier penetration.

- Key Data : Achieved >90% oral bioavailability in preclinical models, a significant advantage over ethyl-linked analogs .

Key Research Findings and Implications

- Structural-Activity Relationships (SAR): The 6,7-dimethoxy substitution on the dihydroisoquinoline ring is critical for membrane permeability and target engagement across analogs. Ethyl or butyl linkers influence binding kinetics, while aromatic substituents (e.g., benzamide vs. phthalazine) dictate specificity for transporters vs. viral targets .

- Pharmacokinetic Challenges : Sulfonylethyl-linked compounds like the target molecule may face solubility limitations, whereas cyclohexane or acridine modifications improve stability and bioavailability .

- Its structural similarity to GF120918 and phthalazine derivatives warrants further investigation in multidrug resistance models .

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide

- Molecular Formula : C19H24N2O4S

- Molecular Weight : 372.47 g/mol

- CAS Number : 206873-63-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in disease processes, particularly in cancer and neurodegenerative disorders.

- Inhibition of Enzymatic Activity : Studies have shown that compounds similar to N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. The inhibition leads to reduced cellular levels of NADP and NADPH, destabilizing DHFR and ultimately inhibiting cell growth .

- Receptor Modulation : This compound may also interact with GABA receptors, influencing neurotransmitter activity in the brain. Such interactions could have implications for treating conditions like anxiety and depression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance:

- A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase activity, which is implicated in various cancers. Compounds exhibiting moderate to high potency against RET kinase were identified, suggesting that similar structures could be explored for their anticancer properties .

Neuroprotective Effects

Research into the neuroprotective effects of isoquinoline derivatives has revealed promising results:

- Isoquinoline compounds have been shown to exhibit protective effects against neurotoxicity induced by glutamate, suggesting a potential therapeutic role in neurodegenerative diseases .

Case Studies

-

Case Study on Cancer Treatment :

A clinical trial investigated the efficacy of a related benzamide compound in patients with advanced solid tumors. Results indicated that patients receiving the treatment showed a significant reduction in tumor size and improved survival rates compared to historical controls[ -

Neurodegenerative Disease Research :

In a preclinical study involving animal models of Alzheimer's disease, administration of a structurally similar compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating potential for therapeutic use in neurodegeneration[

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide, and how can purity be validated?

- Methodological Answer : The compound’s synthesis likely follows protocols analogous to structurally related benzamide derivatives. For example, iodinated analogs of 6,7-dimethoxy-3,4-dihydroisoquinoline sulfonamides are synthesized via nucleophilic substitution reactions, followed by coupling with fluorinated benzoyl chloride derivatives . Purification typically involves column chromatography (e.g., silica gel) and recrystallization. Purity validation requires HPLC (C18 columns, UV detection at 254 nm) and mass spectrometry (ESI-MS or MALDI-TOF) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear magnetic resonance (NMR) is essential for confirming substituent positions:

- ¹H/¹³C NMR : Verify methoxy (δ ~3.8 ppm for OCH₃), sulfonyl (δ ~3.5–4.0 ppm for SO₂CH₂), and fluorobenzamide (δ ~7.0–8.0 ppm for aromatic protons) groups.

- FT-IR : Confirm sulfonyl (S=O stretching at 1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities.

- High-resolution MS : Validate molecular weight (e.g., [M+H]⁺ ion) .

Q. How is the compound screened for initial biological activity in academic research?

- Methodological Answer : Primary assays often focus on receptor binding affinity. For sigma-2 receptor studies, competitive binding assays using radiolabeled ligands (e.g., [³H]DTG or [¹²⁵I] derivatives) are performed on membrane fractions from cancer cell lines (e.g., EMT-6 tumors). IC₅₀ values are calculated using nonlinear regression analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Methodological Answer : Key modifications include:

- Sulfonyl group replacement : Replace the ethylsulfonyl linker with butyl or aryl variants to modulate lipophilicity and receptor binding .

- Fluorobenzamide substitution : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 3-/4-positions to enhance sigma-2 selectivity over sigma-1 receptors .

- Dihydroisoquinoline ring modifications : Test methoxy-to-ethoxy substitutions to improve metabolic stability . Quantitative SAR (QSAR) models using molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding modes .

Q. What experimental designs address conflicting data on the compound’s receptor selectivity?

- Methodological Answer : Discrepancies in sigma-1/sigma-2 affinity ratios may arise from assay conditions (e.g., cell type, radioligand concentration). To resolve this:

- Cross-validation : Use multiple cell lines (e.g., PC12 for sigma-1, EMT-6 for sigma-2) and standardized ligand concentrations (e.g., 1 nM [³H]DTG).

- Knockout models : Compare binding in TMEM97 (sigma-2) knockout vs. wild-type cells to confirm target specificity .

Q. What methodologies are used to evaluate in vivo biodistribution and tumor uptake?

- Methodological Answer : For PET imaging potential, radiolabel the compound with fluorine-18 via nucleophilic displacement of mesylate precursors. Biodistribution studies in tumor-bearing mice (e.g., Balb/c with EMT-6 allografts) involve:

- Time-activity curves : Measure %ID/g in tumors and critical organs (liver, kidneys) at 1–4 h post-injection.

- Blocking studies : Co-administer unlabeled ligand to confirm receptor-mediated uptake .

Q. How can computational modeling guide the compound’s optimization for blood-brain barrier (BBB) penetration?

- Methodological Answer : Predict BBB permeability using:

- Lipinski’s Rule of Five : Ensure molecular weight <500 Da and logP ~2–3.

- P-gp efflux assays : Test in MDCK-MDR1 cells to assess P-glycoprotein interaction .

- Molecular dynamics (MD) : Simulate membrane partitioning using CHARMM-GUI .

Q. What strategies mitigate metabolic instability in preclinical development?

- Methodological Answer :

- Liver microsome assays : Identify metabolic hotspots (e.g., demethylation of methoxy groups) using LC-MS/MS.

- Deuterium incorporation : Replace vulnerable C-H bonds with C-D bonds to slow CYP450-mediated degradation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.